molecular formula C20H15ClFN5O2 B2678855 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide CAS No. 900008-91-5

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide

Cat. No. B2678855
CAS RN: 900008-91-5
M. Wt: 411.82
InChI Key: VXEMNPZUDFWNJD-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H15ClFN5O2 and its molecular weight is 411.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide, a compound with a complex molecular structure, has been studied for various applications in scientific research, focusing on its synthesis and potential biological activity. While direct references to this exact chemical were not identified, research on related pyrazolo[3,4-d]pyrimidine derivatives offers insights into the compound's significance in medicinal chemistry.

  • Anticancer Potential : Compounds closely related to this compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds, particularly those with fluoro and chloro substituents, demonstrated significant anticancer activity, suggesting the potential utility of such derivatives in cancer research and therapy (Hammam et al., 2005).

  • Neuroinflammation Imaging : Pyrazolo[1,5-a]pyrimidine derivatives have been developed for imaging neuroinflammation using positron emission tomography (PET). These derivatives exhibit high affinity and selectivity for the peripheral benzodiazepine receptors (PBRs), which are associated with neuroinflammatory processes. This application underscores the role of such compounds in studying neurodegenerative disorders and could potentially extend to the compound , given its structural similarities (Damont et al., 2015).

  • Antibacterial and Antipsychotic Research : The pyrazolo[3,4-d]pyrimidine scaffold is also a focus in the development of new antibacterial and antipsychotic agents. This research direction highlights the versatility of the pyrazolo[3,4-d]pyrimidine core in drug discovery, potentially including the compound of interest (Azab et al., 2013).

properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEMNPZUDFWNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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